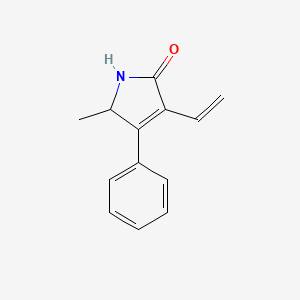
3-Ethenyl-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenyl-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by its unique structure, which includes an ethenyl group, a methyl group, and a phenyl group attached to a pyrrolone ring. Compounds with this structural motif are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of the pyrrolone ring from readily available synthetic precursors . Another method involves the reaction of five-membered lactone precursors with ammonia or amines, followed by reductive cyclization of nitroolefins with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound typically involves scalable and practical synthetic routes. For example, a four-step synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a related compound, has been developed. This method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenyl-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
3-Ethenyl-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: This compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Wirkmechanismus
The mechanism of action of 3-Ethenyl-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one: These compounds share a similar pyrrolone core but differ in their substituents, leading to different biological activities.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: This compound is structurally similar but has an ethyl group instead of an ethenyl group.
5-Methoxy-3,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one: This compound has methoxy and dimethyl groups, which alter its chemical properties and applications.
Uniqueness
3-Ethenyl-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ethenyl group provides additional reactivity, making it a versatile intermediate for further chemical transformations. Additionally, its phenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Eigenschaften
CAS-Nummer |
879489-32-4 |
|---|---|
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
4-ethenyl-2-methyl-3-phenyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C13H13NO/c1-3-11-12(9(2)14-13(11)15)10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,14,15) |
InChI-Schlüssel |
VIJGTXYJXBZMHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C(C(=O)N1)C=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)
![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)
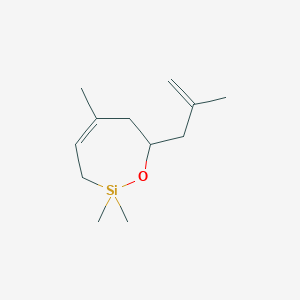
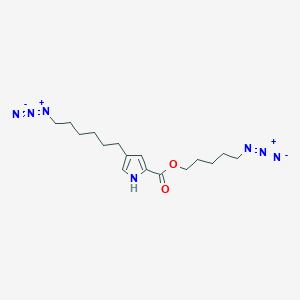
![N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B12610397.png)
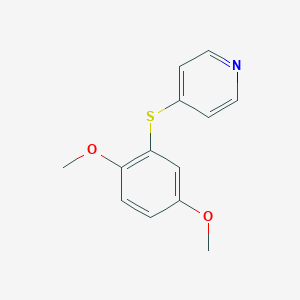
![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
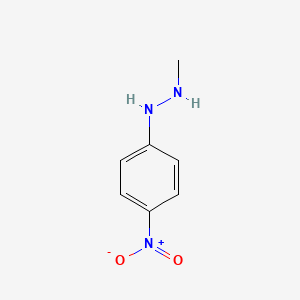
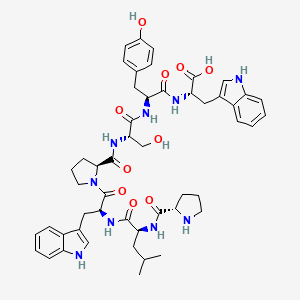
![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
